molecular formula C15H13NO B14086803 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- CAS No. 98815-39-5

2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)-

Cat. No.: B14086803
CAS No.: 98815-39-5
M. Wt: 223.27 g/mol
InChI Key: CDFSTMGURUSUMJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFSTMGURUSUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304759
Record name 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98815-39-5
Record name 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction initiates with deprotonation of the acetophenone derivative (e.g., 3-aminoacetophenone) by a strong base, forming an enolate ion. This intermediate undergoes nucleophilic attack on the benzaldehyde derivative, followed by dehydration to yield the α,β-unsaturated ketone. A typical procedure involves:

  • Reagents : 3-Aminoacetophenone (1.0 equiv), benzaldehyde (1.1 equiv), 40% NaOH (1.2 equiv)
  • Solvent : Ethanol or methanol
  • Conditions : Stirring at 0–10°C for 1 hour, followed by 4 hours at room temperature.

Yield optimization studies indicate that ultrasonic irradiation (80°C, 8 hours) enhances reaction efficiency to 85–90%, compared to 70–75% under conventional stirring.

Catalytic Variations and Yield Enhancements

Alternative catalysts significantly impact reaction kinetics and selectivity:

Catalyst Temperature (°C) Yield (%) Reaction Time (h)
40% NaOH 25 72 5
BF₃-Et₂O 25 90 3
KOH (50%) 25 68 6
DBU 0→25 88 4

Data adapted from large-scale syntheses.

The use of Brønsted acid catalysts like BF₃-Et₂O facilitates milder conditions and reduces side products such as aldol adducts. Microwave-assisted Claisen-Schmidt reactions (100°C, 15 minutes) have achieved 94% yield in model systems, though scalability remains challenging.

Alternative Synthetic Pathways

Friedel-Crafts Acylation

Aryl ketones can be synthesized via Friedel-Crafts acylation of benzene derivatives with 3-aminopropenoyl chlorides. This method, while less common, avoids base-sensitive substrates:

  • Reagents : 3-Aminopropenoyl chloride, benzene, AlCl₃ (1.5 equiv)
  • Conditions : Reflux in dichloromethane (40°C, 12 hours)
  • Yield : 60–65%.

Heck Coupling for Stereoselective Synthesis

Palladium-catalyzed Heck coupling between aryl halides and acryloyl derivatives offers stereocontrol:

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
  • Base : Et₃N
  • Solvent : DMF, 80°C, 8 hours
  • Yield : (2Z)-isomer selectivity >95%, total yield 78%.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance heat and mass transfer:

Continuous Flow Protocol

  • Reactor Type : Tubular reactor with static mixers
  • Conditions :
    • Residence time: 20 minutes
    • Temperature: 50°C
    • Pressure: 3 bar
  • Throughput : 50 kg/hour
  • Purity : ≥99% (HPLC).

Waste Management and Solvent Recovery

  • Solvent Recycling : Ethanol recovery via fractional distillation (95% efficiency)
  • Byproduct Utilization : Sodium chloride byproduct diverted to chlor-alkali processes.

Structural Characterization and Quality Control

Critical analytical data for batch certification:

Parameter Specification Method
Purity (HPLC) ≥98.5% USP <621>
(2Z)/(2E) Isomer Ratio ≥99:1 Chiral HPLC
Residual Solvents <50 ppm (ethanol) GC-MS
Heavy Metals <10 ppm ICP-MS

Adapted from pharmaceutical-grade synthesis guidelines.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-3-amino-2-propene-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-3-amino-2-propene-1-one involves its interaction with various molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2Z)-3-Amino-1,3-diphenylprop-2-en-1-one
  • CAS Registry Numbers : 14088-42-7 (primary), 98815-39-5 (alternative) .
  • Molecular Formula: C₁₅H₁₃NO
  • Molecular Weight : 223.27 g/mol .
  • Structural Features: A chalcone derivative with a conjugated α,β-unsaturated ketone backbone, substituted with an amino group at position 3 and phenyl rings at positions 1 and 2. The (2Z) configuration denotes the stereochemistry of the double bond .

Key Characteristics :

  • The Z-configuration may influence steric interactions and molecular packing in crystalline states, affecting physical properties like solubility and melting point.

Structural Analogues in the Chalcone Family

Chalcones (1,3-diaryl-2-propen-1-ones) share the core α,β-unsaturated ketone structure but differ in substituents and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Ring A/Ring B) Configuration Key Features
Target Compound 3-amino (Ring B), phenyl (Ring A) (2Z) Electron-rich amino group; Z-stereo
(E)-1,3-Diphenylpropen-1-one Phenyl (both rings) (E) No substituents; E-configuration
Cardamonin 2-hydroxy, 4-hydroxy (Ring A); phenyl (Ring B) (E) Hydroxyl groups enhance polarity
Compound 3n 3-bromo, 5-chloro, 2-hydroxy (Ring A); 4-chlorophenyl (Ring B) (E) Halogenated; antifungal activity
3-(4-Fluorophenyl)-1-phenylpropenone 4-fluoro (Ring B); phenyl (Ring A) (Z) Electron-withdrawing fluorine; Z-stereo
Key Observations :
  • Substituent Effects: The amino group in the target compound contrasts with halogen (e.g., 3n ) or methoxy (e.g., 2p ) substituents in analogues.
  • Stereochemistry : The Z-configuration may reduce steric hindrance compared to E-isomers, influencing intermolecular interactions and crystal packing .
Table 2: Bioactivity Data
Compound IC₅₀/Activity (μM) Target Organism/Cell Line Mechanism Insights
Target Compound Not reported N/A Hypothesized H-bond donor via NH₂
Cardamonin 4.35 μM General enzyme inhibition Hydroxyl groups enhance binding
Compound 3n ~25 μM (fungi) Aspergillus niger Halogens enhance lipophilicity
2j 4.70 μM Enzyme inhibition Bromine/fluorine optimize steric fit
Key Observations :
  • Halogenated chalcones (e.g., 3n, 2j) show higher antifungal activity due to increased lipophilicity and membrane penetration .
  • The amino group in the target compound may offer unique hydrogen-bonding interactions, but bioactivity data is absent in the provided evidence.

Physicochemical Properties

Table 3: Physical Properties
Property Target Compound (E)-1,3-Diphenylpropenone 3-(4-Fluorophenyl) Analogue
Boiling Point Not reported 481.2 K (NIST) Not reported
LogP (Predicted) ~3.57 3.50 (estimated) ~3.8 (fluorine effect)
Solubility Low (hydrophobic) Low in polar solvents Moderate in DMSO
Key Observations :
  • The amino group slightly increases polarity compared to unsubstituted chalcones, but LogP remains high (~3.57), indicating predominant hydrophobicity .
  • Fluorine substitution (e.g., in ) increases LogP due to electronegativity and reduced hydrogen bonding.

Biological Activity

The compound 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- , also known as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. Chalcones are characterized by the presence of a ketoethylenic moiety, which contributes to their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Chalcones can be synthesized through various methods, including the Claisen-Schmidt reaction, where an acetophenone derivative reacts with a benzaldehyde derivative in the presence of a base. The synthesis of 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- typically involves:

  • Reactants : Acetophenone and substituted benzaldehyde.
  • Conditions : Base (e.g., potassium hydroxide) in an alcoholic medium.
  • Outcomes : Formation of chalcone derivatives with potential biological activities.

Biological Activities

The biological activities of 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- include:

  • Antimicrobial Activity : Studies have shown that chalcone derivatives exhibit significant antibacterial and antifungal properties. For instance, in vitro assays demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi.
  • Anticancer Properties : Chalcones have been reported to possess antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, thus contributing to its potential protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantScavenging free radicals

The biological effects of 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- can be attributed to several mechanisms:

  • Inhibition of Enzymes : Some studies suggest that chalcones may inhibit key enzymes involved in cellular processes, such as cyclooxygenase and lipoxygenase.
  • Modulation of Signaling Pathways : Chalcones can interfere with various signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.
  • Interaction with DNA : The compound may interact with DNA, leading to alterations in gene expression that promote apoptosis in cancer cells.

Case Studies

Recent research has highlighted specific instances where 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- has demonstrated significant biological activity:

  • Anticancer Study : A study investigated the effects of this compound on breast cancer cell lines, where it was found to induce apoptosis through mitochondrial pathways. The study reported a decrease in cell viability by over 50% at specific concentrations after 48 hours of treatment.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (2Z)-3-amino-1,3-diphenyl-2-propen-1-one, and what are critical reaction parameters?

  • Methodology : The compound can be synthesized via α,β-unsaturated ketone formation using aldol condensation or Michael addition. A key approach involves chain elongation of alkenes using gem-dihalocyclopropanes, as demonstrated in analogous propenone derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Knoevenagel catalysts) must be optimized to favor the (2Z)-isomer. Purification typically involves column chromatography with silica gel and characterization via melting point analysis .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify aromatic protons, amine groups, and stereochemistry via coupling constants (e.g., J values for trans/cis olefinic protons).
  • IR : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₅H₁₄N₂O).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Toxicology : While specific LD₅₀ data for this compound is limited, structurally related propenones show acute oral toxicity (e.g., LD₅₀ rat >2000 mg/kg). Avoid dermal exposure due to potential irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can X-ray crystallography resolve ambiguities in the (2Z)-configuration?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) provides definitive stereochemical assignment. Key metrics include bond angles (C=C-NH₂) and torsion angles to distinguish (2Z) from (2E) isomers. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

Q. What methods ensure purity assessment prior to biological or chemical studies?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
  • TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane mixtures).
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to simulate NMR chemical shifts. Compare with experimental data to identify outliers.
  • Dynamic Effects : Account for solvent polarity and temperature in computational models.
  • 2D NMR : Use COSY and NOESY to confirm through-space interactions, especially for stereochemical assignments .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

  • Methodology :

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy at λ_max.
  • Arrhenius Analysis : Calculate activation energy (Eₐ) to predict shelf life.
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the enone system) .

Q. What challenges arise in determining the (2Z)-configuration in non-crystalline samples?

  • Methodology :

  • VCD Spectroscopy : Vibrational circular dichroism differentiates enantiomers and confirms configuration.
  • E/Z Isomer Ratios : Use NOE correlations in NMR to assess spatial proximity of substituents.
  • Chemical Derivatization : Convert the compound to a crystalline derivative (e.g., Schiff base) for SC-XRD .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

  • Methodology :

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to track adsorption on silica or polymer surfaces.
  • Reactivity Assays : Expose the compound to ozone or NOx in environmental chambers; analyze products via GC-MS.
  • Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations : Model surface interactions at molecular scales .

Q. Can computational models predict biological activity based on electronic properties?

  • Methodology :

  • QSAR : Develop quantitative structure-activity relationship models using descriptors like HOMO/LUMO energies and logP.
  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • Meta-MD Simulations : Assess conformational flexibility during ligand-receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.